![molecular formula C20H21NO3 B12360419 2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B12360419.png)
2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzo[c][1]benzoxepin-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzocbenzoxepin-2-yl]acetic acid is a complex organic compound known for its unique structural properties. This compound is a derivative of olopatadine, a well-known antihistamine used to treat allergic reactions. The presence of deuterium atoms in its structure makes it particularly interesting for scientific research, as deuterium can influence the metabolic stability and pharmacokinetics of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzocbenzoxepin-2-yl]acetic acid involves several steps. The starting material is typically a benzoxepin derivative, which undergoes a series of reactions including alkylation, deuteration, and acylation. The key steps include:
Alkylation: Introduction of the methylamino propylidene group.
Deuteration: Replacement of hydrogen atoms with deuterium.
Acylation: Addition of the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in specialized reactors with precise temperature and pressure controls.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzocbenzoxepin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzocbenzoxepin-2-yl]acetic acid has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuterium on chemical reactions and stability.
Biology: Investigated for its potential effects on biological systems, particularly in the context of metabolic stability.
Medicine: Explored for its potential therapeutic applications, including its use as an antihistamine.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzocbenzoxepin-2-yl]acetic acid involves its interaction with specific molecular targets. The compound binds to histamine receptors, blocking the action of histamine and thereby reducing allergic reactions. The presence of deuterium atoms can enhance the compound’s metabolic stability, leading to prolonged effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olopatadine: A non-deuterated version of the compound, commonly used as an antihistamine.
N-Desmethyl Olopatadine: A metabolite of olopatadine with similar antihistamine properties.
Uniqueness
The unique aspect of 2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzocbenzoxepin-2-yl]acetic acid is the presence of deuterium atoms, which can significantly alter its pharmacokinetics and metabolic stability compared to its non-deuterated counterparts. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H21NO3 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzo[c][1]benzoxepin-2-yl]acetic acid |
InChI |
InChI=1S/C20H21NO3/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23)/b17-7-/i2D,3D,5D,6D,13D2 |
InChI-Schlüssel |
VQMJUHOJPCPUAM-RGLYJKRISA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])/C(=C/CCNC)/C3=C(C=CC(=C3)CC(=O)O)OC2([2H])[2H])[2H])[2H] |
Kanonische SMILES |
CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


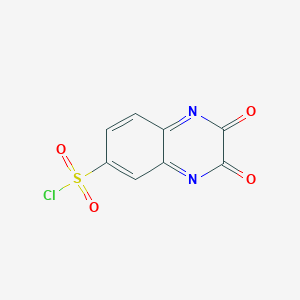
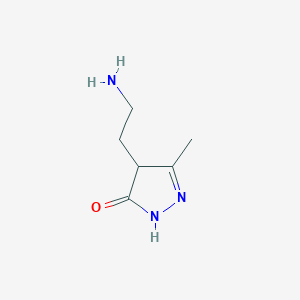
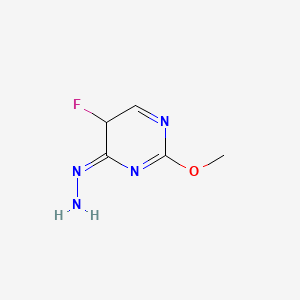
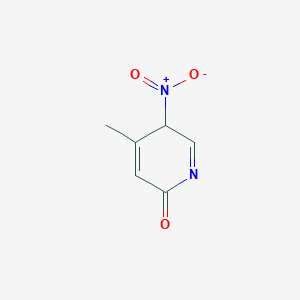
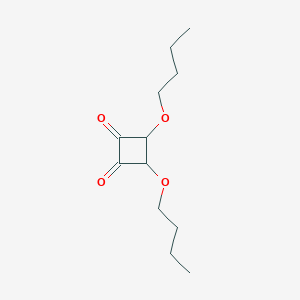
![2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium](/img/structure/B12360374.png)
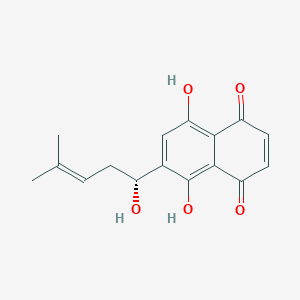
![5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12360378.png)
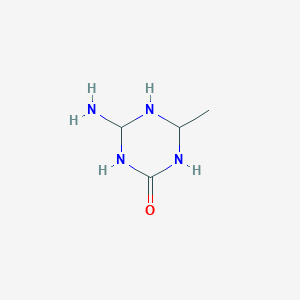
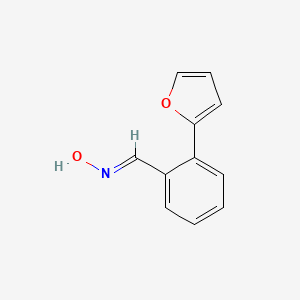

![2,3-Dihydropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B12360408.png)

![1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12360413.png)
